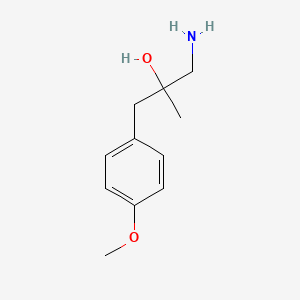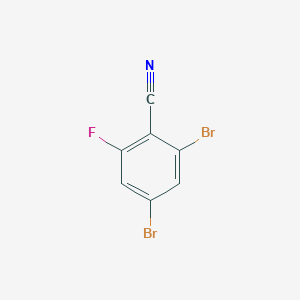
1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-3-amine, also known as 4-Fluorophenyl-4-methylpyrazole (4-FPM), is an organic compound that is widely used for scientific research applications. It is an important building block for the synthesis of various compounds and has been studied for its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Pyrazole derivatives, including 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine , have been studied for their potential antimicrobial properties. These compounds can be designed to target specific microbial enzymes or pathways, potentially leading to the development of new antibiotics that are effective against resistant strains of bacteria .
Anti-Tuberculosis Activity
Research has indicated that pyrazole compounds may exhibit significant activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. The structural features of these compounds, such as the fluorophenyl group, could be optimized to enhance their efficacy as anti-tuberculosis agents .
Anti-Inflammatory and Analgesic Effects
The pyrazole moiety is known to possess anti-inflammatory and analgesic effects. As such, 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine could be utilized in the development of new medications aimed at treating conditions characterized by inflammation and pain .
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating this damage. Pyrazole derivatives have shown promise as antioxidants, which could be harnessed in therapeutic interventions for diseases caused by oxidative stress .
Anti-Tumor and Cytotoxicity
The pyrazole core structure has been associated with anti-tumor activities. Studies suggest that certain pyrazole derivatives can induce cytotoxicity in cancer cell lines, making them potential candidates for anticancer drug development .
Anti-Breast Cancer Activity
Molecular docking studies have revealed that some pyrazole derivatives exhibit binding affinity to the human estrogen alpha receptor (ERα), which is a target in breast cancer therapy. This suggests that 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine could be explored as an anti-breast cancer agent .
Hepatic Cancer Treatment
Several pyrazoles have been patented as agents against hepatic cancer (HePG-2). The introduction of a fluorine atom, as seen in 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine , can enhance the stability and efficacy of these compounds in hepatic cancer treatment .
COX-2 Inhibition for Pain Management
Celecoxib, a well-known pain management drug, contains a pyrazole derivative as its active ingredient. This highlights the potential of 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine in the development of COX-2 inhibitors, which could offer therapeutic benefits in conditions like arthritis .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRSMXRQRPLQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Fluorophenyl)methyl]oxan-4-ol](/img/structure/B1445089.png)
![2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1445092.png)


![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1445097.png)
![3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1445098.png)



![[2-Fluoro-4-(furan-2-yl)phenyl]methanamine](/img/structure/B1445102.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)


